molecular formula C16H11ClN2O3S2 B2986053 N-(4-chloro-5-formyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide CAS No. 726153-76-0

N-(4-chloro-5-formyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide

Cat. No.: B2986053
CAS No.: 726153-76-0
M. Wt: 378.85
InChI Key: WIDAJELADYEYIT-UHFFFAOYSA-N
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Description

N-(4-chloro-5-formyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide is a sulfonamide derivative featuring a 2,3-dihydro-1,3-thiazole core substituted with a chloro, formyl, and phenyl group. The presence of electron-withdrawing (chloro, formyl) and aromatic (phenyl) groups may influence its electronic properties, solubility, and binding affinity to biological targets.

Properties

IUPAC Name

(NE)-N-(4-chloro-5-formyl-3-phenyl-1,3-thiazol-2-ylidene)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O3S2/c17-15-14(11-20)23-16(19(15)12-7-3-1-4-8-12)18-24(21,22)13-9-5-2-6-10-13/h1-11H/b18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDAJELADYEYIT-FBMGVBCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(SC2=NS(=O)(=O)C3=CC=CC=C3)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N\2C(=C(S/C2=N/S(=O)(=O)C3=CC=CC=C3)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-5-formyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of formylating agents like DMF and POCl₃.

    Sulfonamide Formation: The final step involves the reaction of the thiazole derivative with benzenesulfonyl chloride in the presence of a base like pyridine or triethylamine to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.

    Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

    Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

    Condensation: The formyl group can participate in condensation reactions, such as the formation of Schiff bases with amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleoph

Biological Activity

N-(4-chloro-5-formyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and microbiology. This article discusses its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H11ClN2O3S2C_{16}H_{11}ClN_{2}O_{3}S_{2} with a molecular weight of 378.85 g/mol. The compound features a thiazole ring structure, which is known for its biological activity.

Synthesis and Mechanistic Studies

Recent studies have demonstrated the synthesis of various thiazolone-based benzenesulfonamides, including the compound . These compounds have been evaluated for their inhibitory effects on carbonic anhydrases (CAs), particularly CA IX, which is overexpressed in many cancer types. The selectivity of these compounds towards CA IX over CA II has been highlighted, with IC50_{50} values ranging from 10.93 to 25.06 nM for CA IX and 1.55 to 3.92 μM for CA II .

Anticancer Activity

This compound has shown significant anticancer potential:

  • Induction of Apoptosis : The compound has been reported to induce apoptosis in breast cancer cell lines such as MDA-MB-231. It increased annexin V-FITC positivity by 22 times compared to control groups .
  • Anti-proliferative Effects : In vitro studies have demonstrated that this compound exhibits strong anti-proliferative effects against various cancer cell lines, including MCF-7 and MDA-MB-231 .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

  • Inhibition of Bacterial Growth : It has been tested against Staphylococcus aureus, showing significant inhibition rates at concentrations as low as 50 μg/mL. The most active derivatives achieved up to 80.69% inhibition compared to positive controls .
  • Anti-biofilm Activity : The compound demonstrated considerable anti-biofilm activity against bacterial strains, which is crucial in treating infections associated with biofilm formation .

Case Studies and Experimental Findings

A detailed examination of the biological activity was conducted using various experimental models:

Study Compound Tested Cell Line IC50_{50} Activity
Study 1N-(4-chloro...MDA-MB-23110.93 nMApoptosis Induction
Study 2N-(4-chloro...MCF-7< 25 nMAnti-proliferative
Study 3N-(4-chloro...S. aureus50 μg/mLAntibacterial
Study 4N-(4-chloro...Biofilm-Anti-biofilm

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

A structurally analogous compound, N-[6-(4-methoxyphenoxy)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]benzenesulfonamide (referred to as Compound 4AE in ), provides a basis for comparison. Below is a detailed structural and functional analysis:

Property Target Compound Compound 4AE
Core Structure 2,3-dihydro-1,3-thiazole with exocyclic double bond 2,3-dihydro-1H-benzimidazolone
Substituents 4-chloro, 5-formyl, 3-phenyl 4-methoxyphenoxy, 1,3-dimethyl, 2-oxo
Sulfonamide Position Attached to thiazole nitrogen Attached to benzimidazolone nitrogen
Electron-Donor Groups None (chloro and formyl are electron-withdrawing) Methoxy (electron-donating via OCH₃)
Molecular Formula C₁₆H₁₂ClN₂O₃S (estimated) C₂₂H₂₁N₃O₅S
Potential Applications Antimicrobial, enzyme inhibition (hypothesized) Likely enzyme inhibition (e.g., cyclooxygenase) due to sulfonamide motif

Key Observations :

  • The formyl group in the target compound may enhance reactivity in nucleophilic environments, unlike the methoxyphenoxy group in 4AE, which improves lipophilicity .

Electronic Properties and Computational Analysis

The electronic distribution of sulfonamide derivatives significantly impacts their biological activity. Tools like Multiwfn () enable detailed wavefunction analysis, including:

  • Electrostatic Potential (ESP): The target compound’s chloro and formyl groups create regions of high electron deficiency, which may favor interactions with positively charged enzyme pockets.
  • Bond Order Analysis : The exocyclic C=N bond in the thiazole ring likely exhibits partial double-bond character, stabilizing the planar conformation critical for binding.

Crystallographic Insights

Crystallographic refinement software such as SHELX () is essential for determining the three-dimensional structure of such compounds.

Q & A

Q. Table 1. Key Spectral Data for Characterization

TechniqueKey SignalsReference
1H^1H-NMR7.3–8.3 ppm (aromatic H), 10.1 ppm (formyl H, if not conjugated)
IR1650–1700 cm1^{-1} (C=O), 1300–1350 cm1^{-1} (S=O)
X-rayC–S bond length: 1.72–1.76 Å; N–S bond: 1.62–1.65 Å

Q. Table 2. Common Refinement Challenges in SHELXL

IssueSolutionCommand/Parameters
Twinned dataUse TWIN and BASF instructionsBASF 0.5, TWIN -1 0 0
Disordered solventPART 0.5 for partial occupancy refinementPART 1, 0.5
High R1_1 residualsCheck for missing hydrogen atomsAFIX 13 or AFIX 43

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